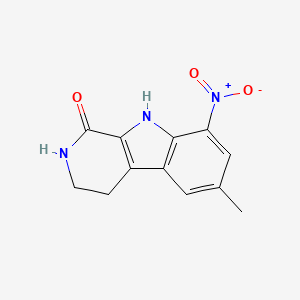
6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a heterocyclic compound belonging to the beta-carboline family. This compound is characterized by its unique structure, which includes a tetrahydro-beta-carboline core substituted with a methyl group at the 6th position and a nitro group at the 8th position. It has the molecular formula C12H11N3O3 and a molecular weight of 245.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one typically involves the Fischer indole synthesis method. This method starts with the reaction of substituted phenylhydrazines with cyclohexanone . The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the tetrahydro-beta-carboline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Fischer indole synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: The nitro group at the 8th position can be reduced to an amine group under suitable conditions.
Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hypervalent iodine compounds, hydrogen peroxide, and organic hydroperoxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties .
Scientific Research Applications
6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other beta-carbolines. These interactions may involve binding to specific receptors or enzymes, leading to modulation of their activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
- 1-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
- 9-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one
Uniqueness
6-methyl-8-nitro-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is unique due to the presence of both a methyl group at the 6th position and a nitro group at the 8th position. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C12H11N3O3 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
6-methyl-8-nitro-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C12H11N3O3/c1-6-4-8-7-2-3-13-12(16)11(7)14-10(8)9(5-6)15(17)18/h4-5,14H,2-3H2,1H3,(H,13,16) |
InChI Key |
YXDVIHYKRHSINU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)[N+](=O)[O-])NC3=C2CCNC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B11705678.png)
![4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11705686.png)
![3,4-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11705699.png)
![ethyl 3-(1H-indol-3-yl)-2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11705708.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705712.png)

![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)

![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705734.png)

![Decyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11705758.png)

![6-(4-Bromophenyl)-7-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-7-ium](/img/structure/B11705772.png)
